Benzoylecgonine-d3

Description

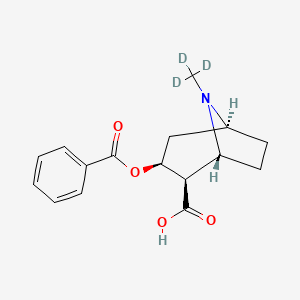

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGYEFKIHJTNQZ-GZBWLTEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016150 | |

| Record name | Benzoylecgonine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115732-68-8 | |

| Record name | Benzoylecgonine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylecgonine-d3 tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Benzoylecgonine-d3 in Quantitative Forensic Toxicology

Executive Summary

Benzoylecgonine-d3 (BE-d3) is the stable isotope-labeled analog of Benzoylecgonine (BE), the primary urinary metabolite of cocaine. In modern analytical toxicology, BE-d3 serves as the critical Internal Standard (IS) for the quantitative determination of cocaine exposure. Its utility is grounded in Isotope Dilution Mass Spectrometry (IDMS) , where it corrects for variabilities in extraction efficiency, chromatographic retention, and ionization suppression—factors that compromise data integrity in complex biological matrices like urine, blood, and hair.

This guide details the physicochemical properties, experimental workflows, and validation protocols required to utilize BE-d3 in high-sensitivity LC-MS/MS and GC-MS assays.

Chemical Identity & Significance

Structural Characteristics

This compound differs from the native analyte only by the substitution of three hydrogen atoms with deuterium (

| Property | Benzoylecgonine (Native) | This compound (IS) |

| CAS Number | 519-09-5 | 115732-68-8 (Typical) |

| Formula | ||

| Molar Mass | 289.33 g/mol | 292.35 g/mol |

| pKa | 3.35 (COOH), 10.82 (Amine) | Similar |

| Solubility | Amphoteric/Zwitterionic | Amphoteric/Zwitterionic |

The Deuterium Advantage

In mass spectrometry, the +3 Da mass shift allows the detector to distinguish the IS from the analyte while maintaining nearly identical physicochemical behavior. Because BE-d3 co-elutes with BE, it experiences the exact same matrix effects (ion suppression or enhancement) at the moment of ionization. This allows for real-time normalization of signal intensity.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The reliability of BE-d3 relies on the principle that the ratio of the Analyte Area to the Internal Standard Area is constant, regardless of sample loss during preparation.

Diagram 1: The IDMS Error-Correction Logic

The following diagram illustrates how BE-d3 acts as a "traceable pilot" through the analytical workflow.

Caption: The co-processing of BE-d3 ensures that any loss occurring in the yellow "Error Source" block affects both the analyte and the IS equally, canceling out the error in the final ratio.

Experimental Protocol: LC-MS/MS Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for BE analysis due to the compound's polarity. Unlike GC-MS, this method typically requires no derivatization.

Sample Preparation (Solid Phase Extraction)

Benzoylecgonine is a zwitterion, making it difficult to extract using simple liquid-liquid extraction. Mixed-Mode Cation Exchange (MCX) SPE cartridges are the industry standard.

Step-by-Step Protocol:

-

Aliquot: Transfer 200 µL of urine/blood to a tube.

-

Internal Standard Addition: Add 20 µL of BE-d3 working solution (e.g., 1,000 ng/mL). Vortex.

-

Dilution: Add 200 µL of 4% Phosphoric Acid (

) to acidify (pH < 3). This charges the basic amine ( -

SPE Loading (MCX Cartridge):

-

Condition: Methanol followed by Water.

-

Load: Sample.

-

Wash 1: 2% Formic Acid (removes acidic interferences).

-

Wash 2: Methanol (removes neutral/hydrophobic interferences).

-

Elute: 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing the drug).

-

-

Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

Diagram 2: Mixed-Mode SPE Mechanism

Caption: The MCX mechanism utilizes the amphoteric nature of BE. It is retained by charge (cation exchange) and eluted by neutralizing that charge.

LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., HSS T3 or Poroshell 120), 2.1 x 50mm. Mobile Phase A: 0.1% Formic Acid in Water.[1] Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Ionization: Electrospray Ionization (ESI), Positive Mode.

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy |

|---|

| Benzoylecgonine | 290.1

Note: The shift from 168 to 171 in the product ion confirms the deuterium label is retained on the fragment moiety.

Validation & Quality Assurance (SWGTOX/FDA Guidelines)

To ensure scientific integrity, the following validation parameters must be assessed specifically regarding the Internal Standard.

Isotopic Purity & Cross-Contribution

A common failure point in research is "cross-talk" between the native and deuterated channels.

-

The Risk: If the BE-d3 standard is only 99% pure, it contains 1% native BE (d0). If you spike the IS at 1000 ng/mL, you are inadvertently adding 10 ng/mL of native BE to every sample. This artificially elevates the Limit of Quantitation (LOQ).

-

The Test: Inject a "Double Blank" (Matrix + IS only) and monitor the native transition (290->168). The signal must be <5% of the LOQ.

Matrix Effects (ME)

Calculate the Matrix Factor (MF) to ensure BE-d3 compensates correctly.

Stability & Handling

-

Storage: Store powder and stock solutions at -20°C .

-

Biological Stability: BE is liable to hydrolyze to Ecgonine in basic conditions or spontaneously in blood.

-

Recommendation: Use Sodium Fluoride (NaF) preserved tubes for blood collection to inhibit esterases.

-

pH Control: Ensure urine samples are not alkaline (pH > 8) during storage, as this accelerates chemical hydrolysis.

-

References

-

Waters Corporation. (2014). Detection of Cocaine and Its Major Metabolites in Rodent Bone Following Outdoor Decomposition. Application Note. Link

-

Agilent Technologies. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Benzoylecgonine in Urine with Agilent Bond Elut Plexa PCX. Application Note 5990-7164EN. Link

-

Cayman Chemical. (2023). This compound (CRM) Product Information & Safety Data Sheet. Item No. 20860.[2] Link

-

National Institutes of Health (NIH). (2020). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage.[3][4] Journal of Analytical Toxicology. Link

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the stability and detection of cocaine, benzoylecgonine, and 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid in whole blood using Abuscreen radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzoylecgonine-d3: The Gold Standard Internal Standard in Cocaine Metabolite Analysis

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of clinical and forensic toxicology, the accurate quantification of drug metabolites is paramount. The analysis of cocaine exposure, a persistent challenge in drug development and law enforcement, relies heavily on the precise measurement of its primary metabolite, benzoylecgonine. However, the inherent variability of analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of internal standards to ensure the reliability and accuracy of results. This guide provides a comprehensive overview of benzoylecgonine-d3, the deuterated analog of benzoylecgonine, and its pivotal role as an internal standard in the quantitative analysis of cocaine metabolism. We will delve into its chemical structure and properties, explore the rationale behind its synthesis, and provide a detailed, field-proven protocol for its application in a clinical research setting.

Unveiling this compound: Structure and Physicochemical Properties

This compound is a stable, isotopically labeled form of benzoylecgonine, where three hydrogen atoms on the N-methyl group are replaced with deuterium atoms. This subtle yet critical modification results in a molecule that is chemically identical to its non-deuterated counterpart in terms of its behavior during sample preparation and chromatographic separation, yet is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Chemical Structure

The chemical structures of benzoylecgonine and its deuterated analog, this compound, are depicted below. The core structure is a tropane alkaloid, characterized by a bicyclic [3.2.1] octane skeleton.

Caption: Chemical structures of Benzoylecgonine and this compound.

Physicochemical Properties

A comparative summary of the key physicochemical properties of benzoylecgonine and its deuterated analog is presented in the table below. It is important to note that the substitution of hydrogen with deuterium has a negligible effect on the macroscopic physicochemical properties of the molecule.

| Property | Benzoylecgonine | This compound | Reference(s) |

| Chemical Formula | C₁₆H₁₉NO₄ | C₁₆H₁₆D₃NO₄ | [1][2] |

| Molecular Weight | 289.33 g/mol | 292.36 g/mol | [1][2] |

| CAS Number | 519-09-5 | 115732-68-8 | [1][2] |

| Melting Point | 195 °C (decomposes) | Not reported, expected to be similar to benzoylecgonine | [3] |

| pKa | pKa1: ~2.15-3.35 (acidic), pKa2: ~10.82-11.8 (basic) | Not reported, expected to be similar to benzoylecgonine | [3][4] |

| Solubility | Soluble in ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1M NaHCO₃. Sparingly soluble in PBS (pH 7.2) and insoluble in water. | Soluble in methanol. | [2][3][5] |

Synthesis and Quality Control of this compound

The synthesis of stable isotope-labeled internal standards is a meticulous process that demands high precision to ensure isotopic purity and stability. While the exact proprietary synthesis methods of commercial suppliers are not publicly detailed, a plausible synthetic route for N-methyl-d3-benzoylecgonine involves the use of a deuterated methylating agent.

A common method for the laboratory synthesis of benzoylecgonine is the hydrolysis of cocaine, which can be achieved by boiling cocaine freebase in water.[6] To produce the N-methyl-d3 analog, a synthetic strategy would likely involve the demethylation of benzoylecgonine to norbenzoylecgonine, followed by remethylation using a deuterated methyl source, such as iodomethane-d3 (CD₃I). This ensures the specific incorporation of deuterium at the N-methyl position, which is a stable, non-exchangeable site, a critical requirement for a reliable internal standard.

Quality Control of the final product is rigorous and typically involves:

-

Mass Spectrometry: To confirm the correct molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels and the overall structural integrity of the molecule.

-

Chromatographic Purity Analysis (HPLC): To ensure the absence of unlabeled benzoylecgonine and other impurities. The presence of unlabeled analyte in the internal standard can artificially inflate the measured concentration of the analyte in unknown samples.

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.

By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.

Caption: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocol: Quantification of Benzoylecgonine in Human Urine

This section provides a detailed, step-by-step protocol for the quantification of benzoylecgonine in human urine using this compound as an internal standard, compliant with guidelines from regulatory bodies such as the Substance Abuse and Mental Health Services Administration (SAMHSA).[1]

Materials and Reagents

-

Benzoylecgonine certified reference material (CRM)

-

This compound CRM

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Drug-free human urine

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of benzoylecgonine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of benzoylecgonine in a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. A typical calibration curve for urine analysis might range from 10 ng/mL to 1000 ng/mL.[7]

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).

-

Calibration Curve and Quality Control (QC) Samples: Spike drug-free human urine with the benzoylecgonine working standard solutions to create calibration standards at various concentrations. Prepare QC samples at low, medium, and high concentrations in the same manner, using a separate stock solution of benzoylecgonine to ensure independence.[7]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To a 1 mL aliquot of each urine sample, calibrator, and QC, add a fixed volume of the this compound working solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by deionized water and a conditioning buffer.

-

Sample Loading: Load the pre-treated samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a series of solvents to remove interfering substances. A common wash sequence includes a weak acid wash followed by a methanol wash.[1]

-

Elution: Elute the analyte and internal standard from the cartridges using a suitable solvent, often a mixture of an organic solvent and a weak base like ammonium hydroxide.[1]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both benzoylecgonine and this compound to ensure confident identification.

-

Table of Representative MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| Benzoylecgonine | 290.1 | 168.1 | Quantifier | 15 |

| Benzoylecgonine | 290.1 | 105.1 | Qualifier | 30 |

| This compound | 293.1 | 171.1 | Quantifier | 15 |

| This compound | 293.1 | 105.1 | Qualifier | 30 |

Note: Optimal collision energies may vary depending on the instrument used and should be determined empirically.

Data Analysis and Acceptance Criteria

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification: Determine the concentration of benzoylecgonine in the unknown samples and QCs by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.

-

Acceptance Criteria:

-

Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the calibration standards should be within ±15% of their nominal concentration (±20% for the lower limit of quantification, LLOQ).

-

Quality Controls: At least two-thirds of the QC samples should be within ±15% of their nominal concentration, with at least one QC at each concentration level meeting this criterion.[8]

-

Internal Standard Response: The response of the internal standard should be monitored across all samples in a run. While specific acceptance criteria can vary between laboratories, a common practice is to ensure that the internal standard response in an unknown sample is within a certain percentage (e.g., 50-150%) of the average internal standard response in the calibration standards and QCs. Significant deviation may indicate a problem with sample preparation or instrument performance for that specific sample.[9]

-

Ion Ratio: The ratio of the qualifier ion to the quantifier ion for both the analyte and the internal standard in the unknown samples should be within a predefined tolerance (e.g., ±20%) of the average ion ratio from the calibration standards. This provides an additional layer of confirmation for the identity of the detected compounds.

-

Conclusion: Ensuring Analytical Integrity with this compound

This compound stands as an indispensable tool in the precise and accurate quantification of cocaine exposure. Its properties as a stable, isotopically labeled internal standard allow for the effective mitigation of analytical variability inherent in complex biological matrices. The implementation of robust, validated analytical methods, such as the one detailed in this guide, is fundamental to the integrity of data in both clinical research and forensic toxicology. By understanding the chemical properties, synthesis, and proper application of this compound, researchers and drug development professionals can ensure the highest level of confidence in their analytical results, ultimately contributing to a more accurate understanding of cocaine's impact and the development of effective interventions.

References

-

Substance Abuse and Mental Health Services Administration (SAMHSA). (2010). Mandatory Guidelines for Federal Workplace Drug Testing Programs. [Link]

-

Waters Corporation. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. [Link]

-

Waters Corporation. (2016). Detection of Cocaine and Its Major Metabolites in Rodent Bone Following Outdoor Decomposition after Chronic Cocaine Administration Using the ACQUITY UPLC System with 2D Technology. [Link]

-

Wikipedia. (2023). Benzoylecgonine. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 448223, Benzoylecgonine. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

National Institute of Standards and Technology. (2015). Certificate of Analysis, Standard Reference Material 1508a, Cocaine and Metabolites in Freeze-Dried Urine. [Link]

-

Agilent Technologies. (n.d.). Determination of Cocaine and Metabolites in Urine Using Electrospray LC/MS. [Link]

-

Gümüş, Z. P., et al. (2016). Determination of Cocaine and Benzoylecgonine in Biological Matrices by HPLC and LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 535-550. [Link]

-

Claffey, D. J., et al. (2000). Rapid Confirmation/Quantitation of Cocaine and Benzoylecgonine in Urine Utilizing High Performance Liquid Chromatography and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 11(3), 257-263. [Link]

-

de Almeida, R. M., et al. (2021). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. Molecules, 26(23), 7347. [Link]

- Hime, G. W., et al. (1991). Analysis of cocaine and cocaethylene in blood and tissues by GC-NPD and GC-ion trap mass spectrometry. Journal of Analytical Toxicology, 15(5), 241-245.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115732-68-8, this compound. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). LC-MS/MS Quantitative Assays. [Link]

-

Chromtedia. (n.d.). This compound. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Federal Register :: Mandatory Guidelines for Federal Workplace Drug Testing Programs [federalregister.gov]

- 3. govinfo.gov [govinfo.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov [fda.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Benzoylecgonine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoylecgonine-d3, a deuterated analog of the primary metabolite of cocaine, serves as an indispensable internal standard for quantitative analysis by mass spectrometry in clinical and forensic toxicology.[1][2] Its synthesis and purification are critical for ensuring the accuracy and reliability of these analytical methods. This guide provides a comprehensive overview of the primary synthetic routes, purification strategies, and analytical characterization of this compound, grounded in established chemical principles and supported by authoritative references.

Introduction: The Critical Role of a Deuterated Internal Standard

In the realm of analytical chemistry, particularly in the analysis of trace compounds in complex biological matrices, the use of a stable isotope-labeled internal standard is paramount for achieving accurate quantification.[1] this compound, with its three deuterium atoms, is an ideal internal standard for the analysis of benzoylecgonine. It shares nearly identical chemical and physical properties with the analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry.[2] The mass shift of +3 amu allows for clear differentiation between the analyte and the internal standard, enabling precise and accurate quantification.

This technical guide will explore two robust synthetic pathways for the preparation of this compound, followed by a detailed discussion of purification techniques to achieve the high purity required for an analytical standard. Finally, we will outline the key analytical methods for the structural verification and purity assessment of the final product.

Part 1: Synthetic Pathways to this compound

There are two primary and scientifically sound approaches to the synthesis of this compound: the hydrolysis of Cocaine-d3 and the benzoylation of ecgonine with a deuterated benzoyl group. The choice of route often depends on the availability of starting materials and the desired labeling pattern.

Route 1: Hydrolysis of Cocaine-d3

This method involves the synthesis of Cocaine-d3 followed by its hydrolysis to yield this compound. The deuterium label is incorporated into the N-methyl group of the tropane ring.

The synthesis of cocaine from ecgonine is a well-established process that involves two key transformations: esterification of the carboxylic acid and benzoylation of the hydroxyl group.[1] To synthesize Cocaine-d3, a deuterated methylating agent is used in the esterification step.

Experimental Protocol: Synthesis of Cocaine-d3

-

Esterification of Ecgonine:

-

To a solution of ecgonine (1 equivalent) in methanol-d4 (CD3OD), add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product, ecgonine methyl ester-d3, with an organic solvent such as dichloromethane.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Benzoylation of Ecgonine Methyl Ester-d3:

-

Dissolve the crude ecgonine methyl ester-d3 in a dry, aprotic solvent such as anhydrous benzene or chloroform.[3]

-

Add a slight excess of benzoyl chloride (1.1 equivalents) and a base (e.g., dry sodium carbonate or pyridine) to the solution.[3]

-

Reflux the reaction mixture for several hours until the reaction is complete, as indicated by TLC.[3]

-

Cool the reaction mixture, filter to remove any inorganic salts, and wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Cocaine-d3.

-

The hydrolysis of the methyl ester of cocaine to its corresponding carboxylic acid, benzoylecgonine, can be achieved under basic conditions.

Experimental Protocol: Hydrolysis of Cocaine-d3

-

Reaction Setup:

-

Dissolve the crude Cocaine-d3 in a suitable solvent, such as water or a mixture of water and a co-solvent like ethanol.

-

Add a solution of sodium hydroxide (e.g., 0.025 M) to the cocaine-d3 solution.[4]

-

Heat the reaction mixture to a temperature of approximately 55 °C and maintain for a period of 2 hours.[4] The reaction can also be carried out by refluxing in water.[3]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude this compound can then be further purified.

-

Caption: Synthetic pathway for this compound via hydrolysis of Cocaine-d3.

Route 2: Benzoylation of Ecgonine with Benzoyl Chloride-d5

This alternative route introduces the deuterium labels onto the benzoyl group. This is achieved by using a deuterated benzoylating agent, Benzoyl chloride-d5, to react with ecgonine.

Benzoyl chloride-d5 is synthesized from commercially available Benzoic acid-d5.

Experimental Protocol: Synthesis of Benzoyl Chloride-d5

-

Reaction Setup:

-

Reaction and Purification:

-

Gently heat the reaction mixture to reflux. The reaction will produce sulfur dioxide and hydrogen chloride gas, which should be trapped.

-

Once the reaction is complete (the solution becomes clear), distill off the excess thionyl chloride.

-

The resulting crude Benzoyl chloride-d5 can be purified by fractional distillation under reduced pressure.[5]

-

This step involves the direct benzoylation of ecgonine at the hydroxyl group.

Experimental Protocol: Benzoylation of Ecgonine

-

Reaction Setup:

-

Suspend ecgonine (1 equivalent) in a suitable dry, aprotic solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

-

Cool the suspension in an ice bath.

-

Slowly add Benzoyl chloride-d5 (1.1 equivalents) to the cooled suspension with vigorous stirring.

-

-

Work-up and Isolation:

-

Allow the reaction to proceed at 0 °C for a few hours and then at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Adjust the pH of the solution to be slightly basic (pH 8-9) with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Caption: Synthetic pathway for this compound via benzoylation of ecgonine.

Part 2: Purification of this compound

Achieving high purity is crucial for an internal standard. The crude this compound obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual solvents. A multi-step purification strategy is therefore essential.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. Benzoylecgonine is sparingly soluble in cold water but more soluble in hot water, making water a suitable solvent for recrystallization.[6]

Experimental Protocol: Recrystallization from Water

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of near-boiling deionized water to dissolve the solid completely.[6] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

-

-

Crystallization:

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

-

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest possible purity, preparative HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Table 1: Typical Preparative HPLC Parameters for Benzoylecgonine Purification

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 30-40 minutes |

| Flow Rate | 15-25 mL/min |

| Detection | UV at 235 nm[7] |

| Injection Volume | Dependent on the concentration of the dissolved crude product |

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase composition.

-

Fraction Collection: Collect fractions corresponding to the main peak of this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Part 3: Analytical Characterization

Once purified, the identity and purity of the this compound must be rigorously confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of benzoylecgonine, a derivatization step is typically required to increase its volatility.

Experimental Protocol: GC-MS Analysis

-

Derivatization:

-

The purified this compound is derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][9]

-

The sample is heated with the derivatizing agent (e.g., at 70°C for 20-30 minutes) to form the trimethylsilyl (TMS) derivative.[8]

-

-

GC-MS Parameters:

Table 2: Typical GC-MS Parameters for this compound-TMS Analysis

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-1MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 70 °C, ramped to 320 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions |

The mass spectrum of this compound-TMS will show a molecular ion and characteristic fragment ions shifted by +3 amu compared to the unlabeled standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that does not require derivatization for the analysis of benzoylecgonine.

Table 3: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| LC Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.7 µm)[10] |

| Mobile Phase A | 0.1% Formic acid in Water[11] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[11] |

| Flow Rate | 0.3 - 0.7 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[12] |

| Mass Analyzer | Triple Quadrupole |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor ion [M+H]+ -> Product ions (e.g., for d3: m/z 293.3 -> 171.4)[13] |

The LC-MS/MS analysis will confirm the molecular weight of this compound and its characteristic fragmentation pattern, providing definitive structural confirmation and a highly accurate assessment of its purity.

Conclusion

The synthesis and purification of this compound are critical processes for the development of reliable analytical methods for cocaine metabolite detection. This guide has detailed two robust synthetic pathways, effective purification strategies, and state-of-the-art analytical techniques for the characterization of this essential internal standard. By following these protocols and understanding the underlying chemical principles, researchers and scientists can confidently produce and verify high-purity this compound for their analytical needs, ultimately contributing to the accuracy and integrity of clinical and forensic toxicology.

References

-

A-Practical-Total-Synthesis-of-Cocaines-Enantiomers.pdf - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

de Jong, A. W. K. (1939). Complete conversion of l-ecgonine methyl ester into l-cocaine. ResearchGate. [Link]

-

Luchini, D., & Koren, G. (2018). DARK Classics in Chemical Neuroscience: Cocaine. ACS Chemical Neuroscience, 9(10), 2358–2375. [Link]

- Idaho State Police Forensic Services. (2014). Section Two: Urine Toxicology.

- Agilent Technologies, Inc. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Benzoylecgonine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120.

-

Bedair, M., & Cone, E. J. (2011). A hydrolysis procedure for the analysis of total cocaine residues in wastewater. National Institute of Standards and Technology. [Link]

-

Wikipedia. (2023, December 14). Biosynthesis of cocaine. [Link]

- Waters Corporation. (2016). Detection of Cocaine and Its Major Metabolites in Rodent Bone Following Outdoor Decomposition after Chronic Cocaine Administration Using the ACQUITY UPLC System with 2D Technology.

- Jindal, S. P., & Vestergaard, P. (1978). Quantitation of cocaine and its principal metabolite, benzoylecgonine, by GLC-mass spectrometry using stable isotope labeled analogs as internal standards. Journal of Pharmaceutical Sciences, 67(6), 811–814.

-

Chericoni, S., Stefanelli, F., Giusiani, M., & Gigli, F. (2015). Mass Spectra for benzoylecgonine-propyl ester (A) and... | Download Scientific Diagram. ResearchGate. [Link]

- Thermo Fisher Scientific. (n.d.). Analysis of Benzoylecgonine in Urine Using Single Quadrupole GC/MS. SCISPEC.

- Gaillard, Y., & Pépin, G. (1997). HPLC determination of cocaine and benzoylecgonine in plasma and urine from drug abusers. Journal of analytical toxicology, 21(6), 487-493.

- D'Avila, F. B., Ferreira, P. C., de Souza, L. M., & De Boni, R. B. (2018). A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. Journal of analytical toxicology, 42(9), 626-633.

-

Casale, J. F., & Lewin, A. H. (1992). Synthesis of Deuterium Labelled Cocaine and Pseudococaine. ResearchGate. [Link]

- Google Patents. (2014). CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

Lippa, K., Bisceglia, K., & Ausloos, M. (2012). A Streamlined Hydrolysis Procedure for the LC/MS/MS Analysis of Cocaine in Wastewater Samples. National Institute of Standards and Technology. [Link]

- Agilent Technologies, Inc. (n.d.). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid.

- University of Missouri–St. Louis. (n.d.).

- Agilent Technologies, Inc. (n.d.). Determination of Cocaine, Benzoylecgonine, Cocaethylene, and Norcocaine in Human Hair Using Solid-Phase Extraction and Liquid.

-

Gümüş, Z. P., Çelenk, V., Güler, E., Demir, B., Coşkunol, H., & Timur, S. (2016). Determination of Cocaine and Benzoylecgonine in Biological Matrices by HPLC and LC-MS/MS. DergiPark. [Link]

-

ChemDungeon. (2024, June 17). Making benzoyl chloride [Video]. YouTube. [Link]

-

Chemistry university. (2021, February 10). Synthesis of Benzoic acid [Video]. YouTube. [Link]

-

ACS Omega. (2024, May 22). SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. [Link]

- Svensson, J. O. (1986).

-

de Oliveira, M. F., de Souza, D. Z., & de Martinis, B. S. (2020). Validation of a method for simultaneous analysis of cocaine, benzoylecognine and cocaethylene in urine using gas chromatography-mass spectrometry. Revista Brasileira de Farmacognosia, 30(1), 108-115. [Link]

- Cordon, A. M., & O'Brien, P. J. (2001). Evaluation of the method of cocaine and benzoylecgonine isolation from post-mortem material. Part I: Liquid-liquid extraction.

- Gaillard, Y., & Pepin, G. (1997). HPLC Determination of Cocaine and Benzoylecgonine in Plasma and Urine from Drug Abusers. Journal of Analytical Toxicology, 21(6), 487-493.

- UCT, Inc. (n.d.). COCAINE AND BENZOYLECGONINE IN URINE BY LC-MS/MS OR GC-MS STYRE SCREEN DBX EXTRACTION COLUMN.

-

Chemistry university. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. [Link]

-

Scribd. (n.d.). Synthesis of Benzoic Acid From Benzyl Chloride | PDF. Retrieved January 27, 2026, from [Link]

- Lippa, K. A., & Bedner, M. R. (2012). A Streamlined Hydrolysis Procedure for the LC/MS/MS Analysis of Cocaine in Wastewater Samples. National Institute of Standards and Technology.

- Chemistry Research Journal. (n.d.).

-

Zheng, F., & Zhan, C. G. (2017). Catalytic Hydrolysis Mechanism of Cocaine by Human Carboxylesterase 1: An Orthoester Intermediate Slows Down the Reaction. Molecules (Basel, Switzerland), 22(12), 2156. [Link]

- Google Patents. (1984).

- Chem21Labs. (n.d.). Synthesis of Benzoic Acid.

-

Kate Tutorials. (2022, April 19). Reagent used to prepare Benzoyl chloride from benzoic acid [Video]. YouTube. [Link]

Sources

- 1. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. A Streamlined Hydrolysis Procedure for the LC/MS/MS Analysis of Cocaine in Wastewater Samples | NIST [nist.gov]

- 5. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. researchgate.net [researchgate.net]

- 8. isp.idaho.gov [isp.idaho.gov]

- 9. scispec.co.th [scispec.co.th]

- 10. agilent.com [agilent.com]

- 11. weber.hu [weber.hu]

- 12. waters.com [waters.com]

- 13. agilent.com [agilent.com]

The Analytical Imperative: A Technical Guide to Benzoylecgonine and its Deuterated Analog, Benzoylecgonine-d3

Introduction: The Analytical Challenge of Cocaine Metabolism

In the fields of clinical toxicology, forensic science, and pharmacology, the accurate quantification of drug metabolites is paramount. Cocaine, a widely abused psychostimulant, undergoes rapid metabolism in the human body, primarily through hydrolysis by carboxylesterases in the liver.[1] This process yields several metabolites, with benzoylecgonine (BZE) being the most prominent and diagnostically significant.[2][3] Unlike the parent compound, BZE has a longer biological half-life, making it a reliable marker for confirming cocaine use, often detectable in urine for extended periods.[4]

The analytical challenge, however, lies in achieving unequivocal identification and precise quantification of BZE in complex biological matrices such as urine, blood, and oral fluid.[5][6] These matrices are replete with endogenous compounds that can interfere with analytical signals, leading to inaccuracies. To surmount this challenge, the principle of isotope dilution mass spectrometry (ID-MS) is employed, a gold-standard technique that relies on a stable isotope-labeled internal standard.[7][8] This is where benzoylecgonine-d3 (BZE-d3), the deuterated analog of BZE, becomes an indispensable tool. This guide provides an in-depth technical exploration of the fundamental differences between BZE and BZE-d3 and elucidates the critical role of BZE-d3 in robust analytical methodologies.

Section 1: Physicochemical Properties: A Tale of Two Molecules

At their core, benzoylecgonine and this compound are structurally almost identical. BZE-d3 is synthesized to have three of its hydrogen atoms replaced with deuterium atoms, typically on the N-methyl group. This subtle alteration has a negligible effect on the molecule's chemical properties but a profound and measurable impact on its mass.

The rationale for choosing deuterium for isotopic labeling lies in its stability; it does not undergo radioactive decay and behaves chemically identically to hydrogen in almost all aspects of the analytical process, including extraction, derivatization, and chromatographic separation.[9] Consequently, any loss of the analyte (BZE) during sample preparation will be mirrored by a proportional loss of the internal standard (BZE-d3).[10]

Below is a comparative summary of their key physicochemical properties:

| Property | Benzoylecgonine | This compound | Rationale for Analytical Significance |

| Chemical Formula | C₁₆H₁₉NO₄[1] | C₁₆H₁₆D₃NO₄ | The inclusion of three deuterium atoms in BZE-d3 results in a predictable mass shift. |

| Molecular Weight | 289.33 g/mol [3] | Approx. 292.35 g/mol | This mass difference is the cornerstone of their differentiation by mass spectrometry. |

| CAS Number | 519-09-5[1] | 115732-68-8[11] | Unique identifiers for sourcing and regulatory purposes. |

| Melting Point | 195 °C[1] | Not significantly different from BZE | Similar melting points indicate that their solid-state properties are nearly identical. |

| pKa | Data available[1] | Not significantly different from BZE | Their acid-base chemistry is virtually the same, ensuring they behave similarly during pH-dependent extraction steps. |

| Chromatographic Retention Time | Identical to BZE-d3 | Identical to BZE | Co-elution is a critical requirement for an ideal internal standard, confirming that their interaction with the stationary and mobile phases is the same. |

Section 2: The Role of this compound in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample before processing.[7] The ratio of the unlabeled analyte to the labeled standard is then measured by a mass spectrometer. Because the two compounds are chemically identical, they experience the same physical losses and ionization suppression effects during the analytical workflow.[10] This internal standardization method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.[7]

The workflow for quantifying benzoylecgonine using this compound as an internal standard can be visualized as follows:

Caption: Workflow for Benzoylecgonine quantification using ID-MS.

Section 3: Mass Spectrometric Differentiation

The utility of this compound hinges on its detectability and differentiation from the native analyte by the mass spectrometer. In mass spectrometry, molecules are ionized and then fragmented. The resulting mass-to-charge ratios (m/z) of the parent ion and its fragments create a unique spectral fingerprint.

For benzoylecgonine, the protonated molecule [M+H]⁺ has an m/z of 290. For this compound, the [M+H]⁺ is observed at m/z 293. This 3-dalton mass difference is easily resolved by modern mass spectrometers.

Upon fragmentation (in MS/MS analysis), specific product ions are monitored. The fragmentation patterns are similar, but fragments containing the deuterated N-methyl group will also exhibit a +3 Da mass shift. For instance, a common fragment ion for benzoylecgonine might be at m/z 168; for this compound, the corresponding fragment would be at m/z 171. This allows for highly specific detection, as the instrument is programmed to look for these exact mass transitions, effectively filtering out noise from the complex matrix.

Section 4: Experimental Protocols

Synthesis of this compound (Conceptual Overview)

The synthesis of deuterated internal standards is a specialized process. While various routes exist, a common conceptual approach for creating this compound involves using a deuterated methylating agent to introduce the three deuterium atoms onto the nitrogen of a suitable precursor. For example, norbenzoylecgonine could be methylated using deuterated methyl iodide (CD₃I). The precise synthetic route is critical to ensure the isotopic label is placed on a stable part of the molecule that is not prone to exchange during sample processing.

Quantitative Analysis of Benzoylecgonine in Urine via LC-MS/MS

This protocol outlines a typical workflow for the confirmatory analysis of benzoylecgonine in a forensic toxicology setting.

1. Sample Preparation and Internal Standard Spiking:

-

Rationale: To ensure the internal standard is subjected to the exact same conditions as the analyte from the very beginning.

-

Procedure:

-

Allow urine samples to equilibrate to room temperature.

-

To 1 mL of urine in a labeled tube, add 50 µL of a 1 µg/mL solution of this compound in methanol.

-

Vortex briefly to mix.

-

2. Solid-Phase Extraction (SPE):

-

Rationale: To remove interfering matrix components and concentrate the analyte of interest. A mixed-mode cation exchange polymer is often used due to the amphoteric nature of benzoylecgonine.[12]

-

Procedure:

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of a weak acidic solution (e.g., 0.1 M HCl) to remove neutral and acidic interferences.

-

Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.

-

Elute the analyte and internal standard with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in ethyl acetate).

-

3. Eluate Processing:

-

Rationale: To prepare the sample for injection into the LC-MS/MS system.

-

Procedure:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial.

-

4. LC-MS/MS Analysis:

-

Rationale: To chromatographically separate the analyte from any remaining matrix components and to detect and quantify it with high specificity and sensitivity.

-

Procedure:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution program.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM):

-

Monitor the transition for Benzoylecgonine: m/z 290 → 168.

-

Monitor the transition for this compound: m/z 293 → 171.

-

-

Quantification: Construct a calibration curve using known concentrations of benzoylecgonine and a fixed concentration of this compound. The concentration of benzoylecgonine in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

Benzoylecgonine and this compound are fundamentally distinguished by a subtle yet analytically profound difference: the presence of three deuterium atoms. This isotopic labeling renders this compound an ideal internal standard, enabling the application of isotope dilution mass spectrometry. This technique provides a self-validating system for analysis, correcting for inevitable sample loss and matrix effects. The ability to co-extract, co-elute, and separately detect these two molecules based on their mass difference allows researchers, forensic scientists, and drug development professionals to achieve the highest levels of accuracy and confidence in the quantification of this critical cocaine metabolite.

References

-

Benzoylecgonine - Wikipedia. Wikipedia.

-

SAMHSA-Compliant LC/MS/MS Analysis of Benzoylecgonine in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies.

-

Quantitation of Benzoylecgonine in Urine for SAMHSA-Mandated Workplace Drug Confirmation Testing Using LC-MS. Thermo Fisher Scientific.

-

The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. Microgram Journal.

-

SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. ACS Omega.

-

AN OPTIMIZED GC-MS METHOD FOR IDENTIFICATION OF COCAINE AND ITS MAJOR METABOLITES. Journal of IMAB.

-

Benzoylecgonine | C16H19NO4 | CID 448223. PubChem.

-

Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. ACS Publications.

-

This compound (CRM). Cayman Chemical.

-

A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood. Journal of Pharmaceutical and Biomedical Analysis.

-

Mass Spectra for benzoylecgonine-propyl ester (A) and... ResearchGate.

-

Determination of Cocaine and Benzoylecgonine in Human Urine Using Automated ITSP Solid Phase Extraction and Liquid Chromatography-Mass Spectrometry. PerkinElmer.

-

Cocaine-D3. Cerilliant.

-

Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses. JoVE.

-

Synthesis of Deuterium Labelled Cocaine and Pseudococaine. ResearchGate.

-

Extraction of Benzoylecgonine (Cocaine Metabolite) and Opiates (Codeine and Morphine) from Urine Samples Using the Zymark RapidTrace. ResearchGate.

-

Cocaine and Metabolites in Freeze-Dried Urine. NIST.

-

Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. MDPI.

-

Rapid detection of cocaine, benzoylecgonine and methylecgonine in fingerprints using surface mass spectrometry. Analyst.

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry.

-

High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites. Journal of Mass Spectrometry.

-

DETERMINATION OF COCAINE AND BENZOYLECGONINE IN BIOLOGICAL MATRICES BY HPLC AND LC-MS/MS. ResearchGate.

-

Benzoylecgonine compositions and methods for producing them. Google Patents.

-

Isotope Dilution Mass Spectrometry. PTB.de.

-

Cocaine - Wikipedia. Wikipedia.

-

Evaluation of a solid-phase extraction method for benzoylecgonine urine analysis in a high-throughput forensic urine drug-testing laboratory. Journal of Analytical Toxicology.

-

The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase. Plant Physiology.

-

SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples. ACS Omega.

-

Benzoylecgonine – Knowledge and References. Taylor & Francis.

-

Evaluation of a Solid-Phase Extraction Method for Benzoylecgonine Urine Analysis in a High-Throughput Forensic Urine Drug-Testing Laboratory. Journal of Analytical Toxicology.

-

Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Waters.

-

Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine. PLOS ONE.

Sources

- 1. Benzoylecgonine | C16H19NO4 | CID 448223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoylecgonine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. agilent.com [agilent.com]

- 6. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 9. Cocaine-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 10. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 11. caymanchem.com [caymanchem.com]

- 12. waters.com [waters.com]

The Pillar of Precision: A Technical Guide to the Stability and Storage of Benzoylecgonine-d3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical and forensic sciences, the accuracy of quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable analytical methods, particularly in mass spectrometry. Among these, benzoylecgonine-d3 stands as a critical tool for the quantification of benzoylecgonine, the primary metabolite of cocaine. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its integrity and the validity of the data it helps to generate.

Understanding this compound: More Than Just a Heavier Molecule

This compound is a deuterated analog of benzoylecgonine, where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. This seemingly minor structural modification imparts a three-unit mass shift, allowing it to be distinguished from the endogenous analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.[1] This co-elution and similar ionization efficiency are fundamental to its function as an internal standard, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3]

The strength of the carbon-deuterium (C-D) bond is inherently greater than that of the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can contribute to the enhanced stability of deuterated compounds compared to their non-deuterated counterparts, a crucial attribute for a reference material.[4]

The Criticality of Stability: Ensuring Analytical Fidelity

The stability of an internal standard is not a trivial matter; it is the bedrock upon which the accuracy and reproducibility of a quantitative assay are built. Degradation of the internal standard can lead to an overestimation of the analyte concentration, while the formation of impurities could potentially interfere with the analysis. Therefore, a thorough understanding of the factors influencing the stability of this compound is essential for any laboratory utilizing this critical reagent.

Factors Influencing the Stability of this compound

The stability of this compound in solution is influenced by a confluence of factors, each of which must be carefully controlled to maintain its integrity.

-

Temperature: As with most chemical compounds, temperature plays a significant role in the stability of this compound. Lower temperatures slow down potential degradation reactions.

-

Solvent: The choice of solvent for stock and working solutions is critical. Protic solvents, especially under non-neutral pH conditions, could theoretically facilitate hydrogen-deuterium (H-D) exchange, although this is less likely for the N-methyl group deuteration. The use of high-purity aprotic or appropriate protic solvents is recommended.

-

pH: The pH of the solution can significantly impact the stability of benzoylecgonine, and by extension, its deuterated analog. Benzoylecgonine contains both an acidic carboxylic acid group and a basic tertiary amine. Studies on non-deuterated benzoylecgonine have shown that its stability increases in acidic conditions (pH 4-5).[5][6] Conversely, alkaline conditions can promote hydrolysis.

-

Light: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions. Therefore, storage in light-protected containers is a standard precautionary measure.

-

Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can affect the concentration and integrity of solutions. For non-deuterated benzoylecgonine, uninterrupted storage at -20°C is recommended, and repeated freeze-thaw cycles should be avoided.[7]

Recommended Storage and Handling Protocols

To ensure the long-term stability and reliability of this compound, the following storage and handling protocols are recommended, based on a synthesis of supplier information and scientific literature on analogous compounds.

Long-Term Storage of Stock Solutions

For long-term storage, this compound, typically supplied as a certified solution in methanol or acetonitrile, should be stored at -20°C in its original, unopened ampoule.[1] This temperature is widely recommended by suppliers of certified reference materials and is supported by stability studies on the non-deuterated analog, which show excellent stability at this temperature for at least one year.[8] The ampoules should be stored in the dark to prevent photodegradation.

Preparation and Storage of Working Solutions

The preparation of working solutions introduces potential sources of instability. The following steps are crucial for maintaining the integrity of these solutions:

-

Solvent Selection: Use high-purity, HPLC or mass spectrometry-grade solvents such as methanol or acetonitrile.

-

Volumetric Glassware: Utilize calibrated Class A volumetric flasks and pipettes to ensure accurate dilutions.

-

Container Material: Store working solutions in amber glass vials with PTFE-lined caps to minimize light exposure and prevent leaching of contaminants.

-

Storage Conditions: A working internal standard solution of this compound in methanol has been reported to be stable for up to 6 months when stored under refrigeration (typically 2-8°C). However, for optimal stability and to minimize the risk of degradation, storage at -20°C is preferable, especially for longer durations.

Freeze-Thaw Stability

While specific data on the freeze-thaw stability of this compound is limited, best practices derived from studies on similar compounds suggest that the number of freeze-thaw cycles should be minimized.[7] If a working solution is to be used intermittently, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated temperature cycling of the entire stock.

Stability in Biological Matrices: Insights from the Non-Deuterated Analog

Extensive research has been conducted on the stability of non-deuterated benzoylecgonine in biological matrices such as blood and urine. These studies provide valuable insights that can be extrapolated to its deuterated counterpart.

-

In Blood: Benzoylecgonine is significantly more stable in blood than cocaine.[9] Its stability is enhanced by the addition of preservatives like sodium fluoride and by maintaining a lower pH.[8] Storage at -20°C is the optimal condition for long-term stability, with recoveries greater than 80% after one year.[8]

-

In Urine: Similar to blood, the stability of benzoylecgonine in urine is dependent on temperature and pH. Acidifying the urine to a pH of around 5 and storing it at 4°C or, preferably, -20°C ensures its stability for extended periods.[5]

These findings underscore the importance of proper sample collection, preservation, and storage to ensure the accurate quantification of benzoylecgonine, for which this compound serves as the internal standard.

Potential Degradation Pathways and Considerations

While benzoylecgonine is a metabolite of cocaine hydrolysis, it is not completely inert. In aqueous environments, particularly under conditions of chlorination or photo-degradation, it can undergo further degradation to products such as norbenzoylecgonine, and hydroxylated or nitrated derivatives.[10] Although the deuteration at the N-methyl position is not expected to significantly alter these degradation pathways, it is a reminder that even stable compounds can degrade under certain environmental or experimental conditions.

A crucial consideration for deuterated standards is the potential for hydrogen-deuterium (H-D) exchange. For this compound, the deuterium atoms are on the N-methyl group, which are generally not considered readily exchangeable under typical analytical conditions (neutral or mildly acidic/basic). However, exposure to strong acids or bases, or high temperatures in the presence of protic solvents, could potentially facilitate this exchange, compromising the isotopic purity of the standard.[11]

Experimental Workflow for Stability Assessment

To rigorously validate the stability of this compound solutions in a specific laboratory setting, a formal stability study should be conducted. The following experimental workflow, based on established guidelines for analytical method validation, provides a robust framework.

Caption: A generalized workflow for conducting a stability study of this compound solutions.

Data Summary: Stability of Benzoylecgonine and its Deuterated Analog

The following table summarizes the key stability data and recommendations gathered from the scientific literature and supplier information.

| Parameter | Matrix/Solvent | Condition | Stability | Reference(s) |

| This compound | Methanol | Refrigerated (2-8°C) | Stable for 6 months | [This guide's synthesis] |

| Methanol/Acetonitrile | -20°C (unopened) | Long-term stability (as per supplier) | [1] | |

| Benzoylecgonine | Blood | -20°C | >80% recovery after 1 year | [8] |

| Blood | 4°C (with NaF) | Significant degradation over time | [8] | |

| Urine | -20°C | Stable | [5] | |

| Urine | 4°C, pH 5 | Stable for 90 days | [5] | |

| Urine | 4°C, pH 8 | Significant degradation | [8] |

Conclusion: Upholding Data Integrity Through Proper Stewardship

The reliability of this compound as an internal standard is intrinsically linked to its stability. This guide has synthesized the available scientific knowledge to provide a comprehensive set of recommendations for the storage and handling of this critical analytical reagent. By adhering to these protocols—primarily storing stock solutions at -20°C, preparing working solutions with high-purity solvents, minimizing freeze-thaw cycles, and conducting in-house stability validations—researchers can ensure the integrity of their internal standard and, by extension, the accuracy and defensibility of their analytical results. The careful stewardship of reference materials like this compound is not merely a matter of laboratory best practice; it is a fundamental component of scientific rigor and data integrity.

References

- Waters Corporation. (2016). Detection of Cocaine and Its Major Metabolites in Rodent Bone Following Outdoor Decomposition after Chronic Cocaine Administration Using the ACQUITY UPLC System with 2D Technology.

- Kiszka, M., Buszewicz, G., & Mądro, R. (2000). Stability of cocaine and benzoylecgonine in phosphate buffer and in urine. Problems of Forensic Sciences, 44(XLIV), 7-23.

- Skopp, G., Klingmann, A., & Pötsch, L. (2001). In vitro stability of cocaine in whole blood and plasma including ecgonine as a target analyte. Therapeutic Drug Monitoring, 23(4), 437-442.

- Jatlow, P. I., & Bailey, D. N. (1975). A comprehensive study of the stability of cocaine and its metabolites. Clinical Chemistry, 21(11), 1575-1578.

- Puentes, E., et al. (2020). Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. Journal of Analytical Toxicology, 44(9), 957-964.

- Fandiño, A. S., et al. (2005). A study on the stability of anhydroecgonine methyl ester (crack biomarker), benzoylecgonine, and cocaine in human urine. Journal of Analytical Toxicology, 29(6), 522-526.

- McCurdy, H. H., Callahan, L. S., & Williams, R. D. (1989). Studies on the stability and detection of cocaine, benzoylecgonine, and 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid in whole blood using Abuscreen radioimmunoassay. Journal of Forensic Sciences, 34(4), 858-870.

- Fish, F., & Wilson, W. D. (1969). Quantitation of cocaine and its principal metabolite, benzoylecgonine, by GLC-mass spectrometry using stable isotope labeled analogs as internal standards. Journal of Pharmacy and Pharmacology, 21(Suppl), 135S-138S.

-

ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Jackson, G. S., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Journal of the American Chemical Society.

- Postigo, C., et al. (2013). Investigation of degradation products of cocaine and benzoylecgonine in the aquatic environment.

- Ojemaye, M. O., & Petrik, L. F. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Scientific & Technology Research, 8(11), 2277-8616.

- Wang, Y., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. ACS Central Science.

-

National Institute of Standards and Technology. (2016). Certificate of Analysis: Standard Reference Material® 1508a. Retrieved from [Link]

-

A Reddit user discussion on internal standards. (2023). Understanding Internal standards and how to choose them. Retrieved from [Link]

- Ojemaye, M. O., & Petrik, L. F. (2018). Degradation of Cocaine and Benzoylecgonine in Sewage Sludge Batch Tests. International Journal of Environmental Research and Public Health, 15(5), 941.

- Gault, J., et al. (2023). Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. STAR Protocols, 4(3), 102469.

- De Martino, R. M., et al. (2022).

- Shliaha, P. V., et al. (2018). Hydrogen/Deuterium Exchange Aiding Compound Identification for LC-MS and MALDI Imaging Lipidomics. Analytical Chemistry, 90(15), 9043-9050.

-

Cerilliant Corporation. (n.d.). Cocaine-D3. Retrieved from [Link]

- ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Zheng, F., et al. (2017). Metabolic Enzymes of Cocaine Metabolite Benzoylecgonine. Scientific Reports, 7(1), 1-11.

- Gault, J., et al. (2023). Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. STAR Protocols, 4(3), 102469.

- Sørensen, L. K., & Hasselstrøm, J. B. (2013). Short-term stability of 66 licit and illicit drugs in whole blood. Poster presented at the 51st TIAFT meeting, Madeira, Portugal.

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

- 1. This compound 1.0mg/mL methanol, ampule 1mL, certified reference material, Cerilliant 115732-68-8 [sigmaaldrich.com]

- 2. waters.com [waters.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. pure.au.dk [pure.au.dk]

- 8. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the stability and detection of cocaine, benzoylecgonine, and 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid in whole blood using Abuscreen radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of degradation products of cocaine and benzoylecgonine in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Benzoylecgonine-d3: Ensuring Accuracy in Quantitative Analysis

This guide provides an in-depth technical overview of the critical aspects surrounding the isotopic purity of Benzoylecgonine-d3 (BZE-d3), a vital internal standard in the quantitative analysis of benzoylecgonine, the primary metabolite of cocaine. For researchers, toxicologists, and drug development professionals, a comprehensive understanding of the synthesis, characterization, and potential impurities of deuterated standards is paramount for generating reliable and defensible analytical data. This document moves beyond procedural steps to elucidate the underlying scientific principles and rationale that govern the effective use of BZE-d3 in mass spectrometry-based assays.

The Imperative of Isotopic Purity in Bioanalysis

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability.[1] Deuterated standards, such as BZE-d3, are chemically identical to the analyte of interest, causing them to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer's source.[2] This mimicry allows the SIL-IS to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[2]

However, the accuracy of this correction is fundamentally dependent on the isotopic purity of the internal standard. The presence of unlabeled analyte (d0) or other isotopic variants (d1, d2) within the BZE-d3 standard can lead to an overestimation of the analyte's concentration, particularly at low levels.[3] Consequently, rigorous assessment and verification of the isotopic purity of BZE-d3 are not merely procedural formalities but essential components of method validation and routine quality control. For most pharmaceutical and research applications, an isotopic enrichment of over 98% is generally required to minimize potential interferences and ensure data integrity.[2]

Synthesis and Isotopic Distribution of this compound

A foundational understanding of the synthetic route to BZE-d3 is crucial for anticipating potential isotopic impurities. While various proprietary methods exist, a common strategy for introducing deuterium atoms into the benzoylecgonine molecule involves the hydrolysis of deuterated cocaine (Cocaine-d3) or the direct synthesis from deuterated precursors.

One plausible synthetic approach involves the hydrolysis of Cocaine-d3, where the deuterium labels are typically on the N-methyl group. Cocaine-d3 can be synthesized, and its subsequent hydrolysis in water can yield this compound.[4] Another general method for preparing deuterated benzoylecgonine involves the reductive dehalogenation of halogen-substituted derivatives using a deuterium source like sodium borodeuteride (NaBD4).[5]

Diagram 1: Generalized Synthetic Pathway of this compound

A simplified diagram illustrating a potential synthetic route for this compound via the hydrolysis of deuterated cocaine.

Regardless of the synthetic method, the final product is not isotopically absolute. It will contain a distribution of isotopic species, primarily the desired d3 isotopologue, but also trace amounts of d0, d1, d2, and potentially d4 or higher, depending on the reagents and reaction conditions. The relative abundance of these species determines the isotopic purity.

Table 1: Representative Isotopic Purity Specifications for this compound

| Parameter | Specification | Rationale |